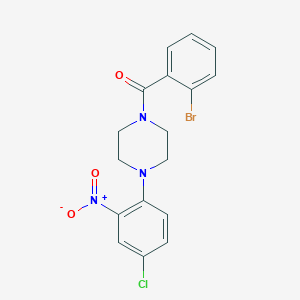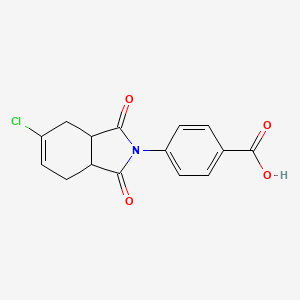
5-amino-N-(4-isopropylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-N-(4-isopropylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide, also known as AITC, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications.
Applications De Recherche Scientifique
5-amino-N-(4-isopropylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been studied extensively for its potential applications in various fields of scientific research. It has been found to exhibit anticancer, antifungal, and antimicrobial properties, making it a promising candidate for the development of new drugs. 5-amino-N-(4-isopropylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Mécanisme D'action
The mechanism of action of 5-amino-N-(4-isopropylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that play a role in cell growth and division. 5-amino-N-(4-isopropylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been found to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
5-amino-N-(4-isopropylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. 5-amino-N-(4-isopropylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has also been found to exhibit antifungal and antimicrobial properties, making it a potential candidate for the development of new antibiotics. Additionally, 5-amino-N-(4-isopropylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been found to have neuroprotective effects, which may make it a potential treatment for neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
5-amino-N-(4-isopropylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide has several advantages for lab experiments, including its low toxicity and high solubility in water and organic solvents. However, 5-amino-N-(4-isopropylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide can be difficult to synthesize, which may limit its availability for research purposes.
Orientations Futures
There are several future directions for research on 5-amino-N-(4-isopropylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide. One area of interest is the development of new drugs based on 5-amino-N-(4-isopropylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide's anticancer and antimicrobial properties. Another area of interest is the study of 5-amino-N-(4-isopropylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide's potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand 5-amino-N-(4-isopropylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide's mechanism of action and its potential applications in various fields of scientific research.
Méthodes De Synthèse
5-amino-N-(4-isopropylphenyl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide can be synthesized through various methods, including the reaction of 4-isopropylphenylhydrazine with phenyl isocyanate and triethyl orthoformate, followed by the addition of sodium azide and copper sulfate. Another method involves the reaction of 4-isopropylphenylhydrazine with phenyl isocyanate and 5-aminotetrazole, followed by the addition of acetic anhydride and sodium acetate.
Propriétés
IUPAC Name |
5-amino-1-phenyl-N-(4-propan-2-ylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O/c1-12(2)13-8-10-14(11-9-13)20-18(24)16-17(19)23(22-21-16)15-6-4-3-5-7-15/h3-12H,19H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCNPBXAPDDCQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-phenyl-N-(4-propan-2-ylphenyl)triazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1-methyl-1H-benzimidazol-2-yl)methoxy]-4-phenylphthalazine](/img/structure/B5109416.png)

![1-ethyl-3-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B5109424.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4-dimethylphenoxy)acetyl]piperazine](/img/structure/B5109425.png)


![4-{[3-(hydroxymethyl)-1-piperidinyl]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5109434.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(3-quinolinylmethyl)benzamide](/img/structure/B5109445.png)
![N-(2-phenylethyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5109449.png)
![2-ethoxyethyl 2-{[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}propanoate](/img/structure/B5109457.png)


![2-{[3-(hydroxymethyl)-1-piperidinyl]methyl}-4-nitrophenol](/img/structure/B5109484.png)